Phosphinylidynetris(oxyethylene) triacrylate

CAS No.: 35057-49-9

Cat. No.: VC8267363

Molecular Formula: C15H21O10P

Molecular Weight: 392.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35057-49-9 |

|---|---|

| Molecular Formula | C15H21O10P |

| Molecular Weight | 392.29 g/mol |

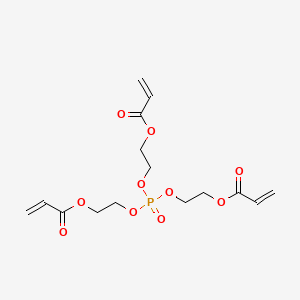

| IUPAC Name | 2-[bis(2-prop-2-enoyloxyethoxy)phosphoryloxy]ethyl prop-2-enoate |

| Standard InChI | InChI=1S/C15H21O10P/c1-4-13(16)20-7-10-23-26(19,24-11-8-21-14(17)5-2)25-12-9-22-15(18)6-3/h4-6H,1-3,7-12H2 |

| Standard InChI Key | YQZZHMXSIYMFDK-UHFFFAOYSA-N |

| SMILES | C=CC(=O)OCCOP(=O)(OCCOC(=O)C=C)OCCOC(=O)C=C |

| Canonical SMILES | C=CC(=O)OCCOP(=O)(OCCOC(=O)C=C)OCCOC(=O)C=C |

Introduction

Chemical Identity and Structural Properties

Nomenclature and Synonyms

Phosphinylidynetris(oxyethylene) triacrylate is systematically named as 2-[bis(2-prop-2-enoyloxyethoxy)phosphoryloxy]ethyl prop-2-enoate . Common synonyms include tris[2-(acryloyloxy)ethyl] phosphate, tri(acryloyloxyethyl) phosphate, and phosphoric acid tris(2-acryloyloxyethyl) ester . The compound’s European Community (EC) number is 252-340-6, and its HS code is 2931900090, classifying it under phosphoric ester salts .

Applications in Polymer Science and Materials Engineering

Crosslinking Agent in Thermoset Polymers

Phosphinylidynetris(oxyethylene) triacrylate’s triacrylate functionality makes it ideal for forming densely crosslinked networks. In a study on thiol-acrylate polymers, trimethylolpropane ethoxylate triacrylate (TMPeTA) was crosslinked with a thiol-terminated partner to create scaffolds for bone tissue regeneration . The resulting polymers demonstrated tunable mechanical properties and cytocompatibility, suggesting potential biomedical applications for phosphinylidynetris(oxyethylene) triacrylate .

Surface Modification and Coatings

The compound’s acrylate groups enable UV-induced polymerization, making it suitable for photocurable coatings. Its phosphorous content may further enhance flame retardancy, though empirical data on this property remain unpublished.

Recent Advances and Research Directions

Biocompatible Polymer Networks

Recent work on TMPeTA-based polymers highlights opportunities to optimize crosslink density and hydrophilicity for tissue engineering . For phosphinylidynetris(oxyethylene) triacrylate, similar studies could explore its use in drug delivery systems or bioadhesives, leveraging its hydrolyzable phosphate ester bonds.

Environmental Stability and Degradation

The environmental fate of this compound remains unstudied. Future research should assess its biodegradability and potential for bioaccumulation, particularly given the persistence of acrylate oligomers in aquatic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume